![molecular formula C12H11N3OS B12898738 2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide CAS No. 89812-77-1](/img/structure/B12898738.png)
2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrole-2-carbothioamido)benzamide is a heterocyclic compound that features both a pyrrole ring and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carbothioamido)benzamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid or its derivatives. One common method includes the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of the amine to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carbothioamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrole-2-carbothioamido)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxylates.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and benzamide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrole-2-carbothioamido)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrole-2-carbothioamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxamide: Shares the pyrrole ring but lacks the benzamide moiety.
Indole derivatives: Similar in structure but contain an indole ring instead of a pyrrole ring.
Benzamide derivatives: Contain the benzamide moiety but lack the pyrrole ring.
Uniqueness
2-(1H-Pyrrole-2-carbothioamido)benzamide is unique due to its combination of the pyrrole ring and benzamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
89812-77-1 |
|---|---|
Fórmula molecular |
C12H11N3OS |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
2-(1H-pyrrole-2-carbothioylamino)benzamide |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
Clave InChI |
WDIPSJQJCRQEKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC(=S)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


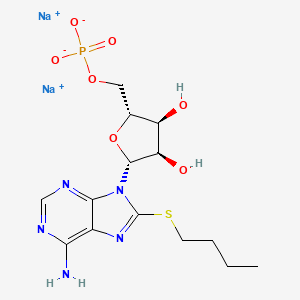
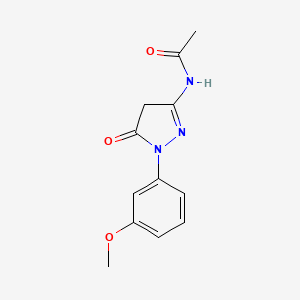
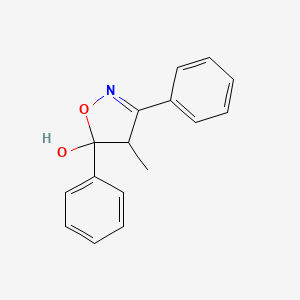
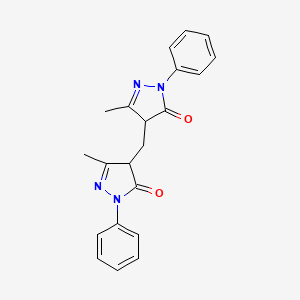
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
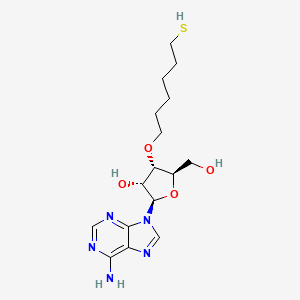

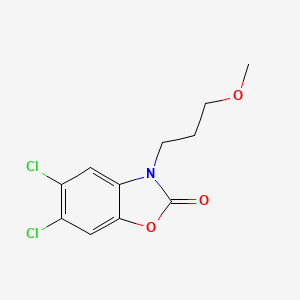
![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
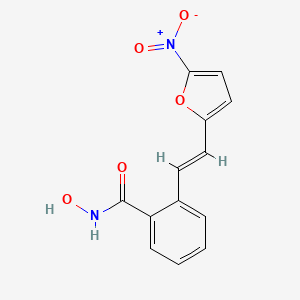
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
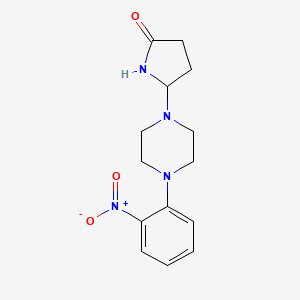
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)
